

(S)-PF-04995274: A Review of Pharmacokinetic and Bioavailability Data

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Compound of Interest		
Compound Name:	(S)-PF-04995274	
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Abstract

(S)-PF-04995274 is the chirally pure S-enantiomer of PF-04995274, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Developed as a potential therapeutic agent, understanding its pharmacokinetic profile and bioavailability is crucial for further drug development. This technical guide synthesizes the publicly available information regarding the pharmacokinetics and bioavailability of **(S)-PF-04995274**. Despite extensive investigation, specific quantitative pharmacokinetic parameters and detailed experimental protocols from dedicated preclinical or clinical studies on **(S)-PF-04995274** remain largely undisclosed in the public domain. However, information regarding a Phase 1 clinical trial of the racemate, PF-04995274, provides foundational insights into its clinical pharmacokinetic evaluation.

Introduction

(S)-PF-04995274 is a high-affinity partial agonist for the 5-HT4 receptor, a target implicated in various physiological processes, including gastrointestinal motility and cognitive function. As an orally active and brain-penetrant compound, its absorption, distribution, metabolism, and excretion (ADME) characteristics are critical determinants of its therapeutic potential. This document aims to consolidate the known pharmacokinetic and bioavailability data for **(S)-PF-04995274**, present relevant experimental methodologies where available, and outline the logical flow of its evaluation.



Preclinical Pharmacokinetics and Bioavailability

Currently, there is a notable absence of publicly available preclinical pharmacokinetic data for **(S)-PF-04995274** in common animal models such as rats or dogs. Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been reported in scientific literature or public databases. Similarly, data on the absolute oral bioavailability of **(S)-PF-04995274** in these models is not available.

General Experimental Protocol for Preclinical Pharmacokinetic Studies

While specific protocols for **(S)-PF-04995274** are not available, a typical preclinical pharmacokinetic study in rats would involve the following steps:

- Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.
- Drug Administration:
 - Intravenous (IV): A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life. This route serves as a reference for calculating absolute bioavailability.
 - Oral (PO): A single dose is administered by oral gavage to assess absorption characteristics.
- Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dose.
- Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
- Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically developed to quantify the concentration of (S)-PF-04995274 in plasma samples.



 Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Clinical Pharmacokinetics

A Phase 1, first-in-human, single-center, crossover, randomized, placebo-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of the racemate, PF-04995274, in healthy adult volunteers (NCT01091272).[1]

Clinical Trial Design and Objectives

The primary objective of this study was to assess the safety and tolerability of single oral doses of PF-04995274.[1] A secondary objective was to characterize the pharmacokinetic profile of the compound.[1]

The study design included the administration of single oral doses ranging from 0.15 mg to 210 mg.[1] The key pharmacokinetic parameters to be determined were Cmax, Tmax, AUClast (area under the curve from time zero to the last measurable concentration), AUCinf (area under the curve extrapolated to infinity), and t½.[1]

Quantitative Clinical Pharmacokinetic Data

Despite the completion of this Phase 1 trial, the quantitative pharmacokinetic results, including Cmax, Tmax, AUC, and half-life values for the different dose cohorts, have not been made publicly available. Therefore, a detailed summary table of these parameters cannot be provided at this time.

Bioavailability in Humans

Information regarding the absolute bioavailability of **(S)-PF-04995274** or its racemate in humans is not available in the public domain. Determining absolute bioavailability would typically require a study comparing the AUC following oral administration to the AUC following intravenous administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a 5-HT4 receptor agonist and a typical workflow for a clinical pharmacokinetic study.



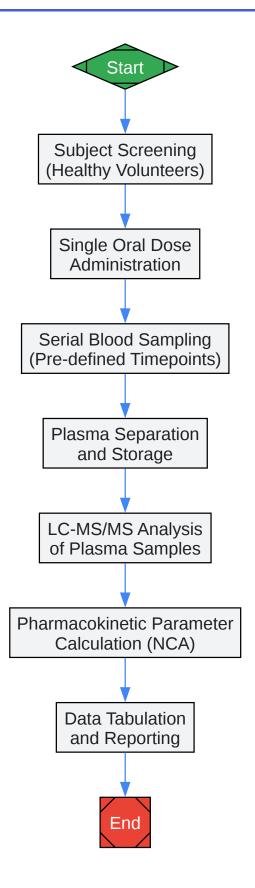




5-HT4 Receptor Activation

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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